2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
Description
This compound belongs to the pyrazolo-pyridazine class, featuring a thioacetamide moiety at position 7 of the heterocyclic core. Key structural elements include:
- 4-isopropyl substituent: Enhances hydrophobic interactions and steric bulk.
- N-methylacetamide: Balances solubility and bioavailability via a compact polar group.
Properties
IUPAC Name |
N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPUUJDFHOBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle. This inhibition is achieved through the compound’s interaction with the active site of CDK2. The compound’s inhibitory effect has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, indicating a strong inhibitory effect.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to a significant alteration in cell cycle progression. Specifically, it can lead to cell growth arrest at the G0-G1 stage. This disruption of the cell cycle can inhibit the proliferation of cancer cells.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). Additionally, it has been observed to induce apoptosis within HCT cells.
Biological Activity
The compound 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide represents a novel class of pyrazolo derivatives with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231. Preliminary results indicate that it exhibits stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases, specifically caspase 3/7, 8, and 9. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .
Other Biological Activities
Beyond anticancer effects, the compound may possess additional biological activities:
- Antimicrobial Properties : Similar pyrazolo derivatives have demonstrated antimicrobial activity against various pathogens. For example, studies indicate that certain pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α .
Study 1: Anticancer Efficacy
A recent study synthesized several pyrazolo derivatives and tested their efficacy against MCF-7 cells. The results indicated that compounds with similar structures to This compound had IC50 values significantly lower than that of cisplatin, suggesting enhanced potency in inducing cancer cell death .
Study 2: Mechanistic Insights
In another investigation focused on apoptosis induction, researchers treated MDA-MB-231 cells with the compound and assessed caspase activation. The findings revealed a marked increase in caspase activity post-treatment, corroborating the hypothesis that this compound triggers apoptotic pathways .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below summarizes structural and molecular differences between the target compound and key analogs:
*Calculated based on molecular formula C17H19N5OS.
Key Structural and Functional Differences
Position 4 Substituents
- Target vs.
- Compound : Shares the isopropyl group but replaces the thioacetamide with a 7-oxo group, altering electronic properties and hydrogen-bonding capacity .
Position 1 Aryl Groups
- o-Tolyl () : Methyl substitution on phenyl may enhance steric hindrance, reducing off-target interactions .
Acetamide Modifications
Physical Properties
- Melting Point : ’s analog (4g) melts at 221–223°C, suggesting high crystallinity due to hydrogen bonding . The target’s isopropyl group may lower this slightly due to branching.
- Solubility : N-methyl acetamide (target) likely has moderate aqueous solubility, whereas ’s dimethoxyphenyl group enhances lipophilicity .
Q & A
Q. What are the key synthetic routes and challenges in synthesizing 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide?
The synthesis involves multi-step reactions, including:
- Pyrazolo[3,4-d]pyridazine core formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol .
- Thioether linkage : Reaction of the core with thioglycolic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in DMF at 60°C .
- Amidation : Introduction of the N-methylacetamide group via nucleophilic acyl substitution, requiring inert conditions (argon atmosphere) to prevent oxidation . Challenges : Regioselectivity during cyclization, purification of intermediates using column chromatography (silica gel, hexane/EtOAc gradient), and maintaining stability of the thioether group under acidic conditions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet), thioether (δ 3.8–4.0 ppm, singlet), and aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect polar byproducts .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ verify the molecular weight (e.g., m/z 397.2 for C₁₉H₂₁N₅OS) .
Q. What are the primary biological targets and pathways associated with this compound?
Preliminary studies suggest:
- Kinase inhibition : Structural analogs inhibit cyclin-dependent kinases (CDKs) and MAP kinases, disrupting cancer cell proliferation .
- Antimicrobial activity : Thioacetamide derivatives target bacterial enoyl-ACP reductase (FabI) and fungal CYP51, validated via MIC assays .
- Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways in RAW264.7 macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?
- Solvent optimization : Replacing DMF with THF reduces side reactions during amidation, improving yield by 15% .
- Catalyst screening : Pd/C (5% wt) in hydrogenation steps enhances regioselectivity for the pyridazine ring .
- Flow chemistry : Continuous flow reactors reduce reaction times (from 24h to 3h) and improve mass transfer in thioether formation .
- DoE (Design of Experiments) : Systematic variation of temperature (40–80°C) and stoichiometry (1.2–1.5 eq thiolating agents) identifies optimal conditions via response surface methodology .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 2–10 μM for CDK inhibition) arise from varying ATP concentrations (1–10 mM). Normalizing assay conditions (fixed ATP at 5 mM) reduces variability .
- Structural analogs : Comparing substituent effects (e.g., 4-isopropyl vs. 4-methyl groups) reveals that bulkier groups enhance kinase binding affinity by 3–5 fold .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) and thermal shift assays to confirm target engagement .
Q. How do molecular docking simulations elucidate the compound’s mechanism of action?
- Target selection : Docking into ATP-binding pockets of CDK2 (PDB: 1HCL) and FabI (PDB: 3GNS) predicts binding modes .
- Scoring functions : MM/GBSA calculations identify key interactions (e.g., hydrogen bonds with Glu81 and Lys89 in CDK2) .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes, revealing conformational changes in the kinase activation loop .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Degrades rapidly at pH < 3 (t₁/₂ = 2h) due to thioether hydrolysis. Buffered solutions (pH 7.4) are essential for in vitro assays .
- Thermal stability : Stable at 25°C for 48h but decomposes above 80°C, requiring low-temperature storage (-20°C) for long-term use .
- Light sensitivity : Photooxidation of the thioether group under UV light necessitates amber vials during handling .
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- In vitro :
- Cancer : Cytotoxicity assays in MCF-7 (breast) and A549 (lung) cell lines with IC₅₀ determination via MTT .
- Infection : Time-kill assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028) .
- In vivo :
- Xenograft models : Nude mice with HT-29 colorectal tumors (oral dosing, 50 mg/kg/day) assess tumor growth inhibition .
- PK/PD studies : Plasma half-life (t₁/₂ = 4.2h) and bioavailability (F = 35%) measured via LC-MS/MS .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility and bioavailability data?
- Solubility : Conflicting logP values (2.8 vs. 3.5) arise from measurement methods (shake-flask vs. HPLC). Standardize using biorelevant media (FaSSIF/FeSSIF) .
- Bioavailability : Poor absorption in Caco-2 models (Papp < 1 × 10⁻⁶ cm/s) contrasts with in vivo data. Investigate prodrug strategies (e.g., esterification) to enhance permeability .
Q. What computational tools predict metabolic liabilities and guide structural optimization?
- ADMET predictors : SwissADME identifies potential CYP3A4-mediated oxidation at the isopropyl group .
- Metabolite identification : LC-QTOF-MS detects hydroxylated metabolites in microsomal incubations, guiding fluorination at vulnerable positions to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
